3-bromo-2-methylpropanoic acid 3-bromo-2-methylpropanoic acid 3-Bromo-2-methylpropionic Acid is used in the preparation of captopril selenium analogs as antioxidants and ACE inhibitors used as antihypertensive drugs.
Brand Name: Vulcanchem
CAS No.: 56970-78-6
VCID: VC21339647
InChI: InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
SMILES: CC(CBr)C(=O)O
Molecular Formula: C4H7BrO2
Molecular Weight: 167.00 g/mol

3-bromo-2-methylpropanoic acid

CAS No.: 56970-78-6

Cat. No.: VC21339647

Molecular Formula: C4H7BrO2

Molecular Weight: 167.00 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-bromo-2-methylpropanoic acid - 56970-78-6

CAS No. 56970-78-6
Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
IUPAC Name 3-bromo-2-methylpropanoic acid
Standard InChI InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Standard InChI Key BUPXDXGYFXDDAA-UHFFFAOYSA-N
SMILES CC(CBr)C(=O)O
Canonical SMILES CC(CBr)C(=O)O
Appearance Clear Pale Yellow Oil
Melting Point 173 °C

Chemical Identity and Structural Characteristics

Molecular Identity and Classification

3-Bromo-2-methylpropanoic acid belongs to the class of halogenated carboxylic acids, specifically α-substituted propanoic acids. The compound has a defined molecular formula of C4H7BrO2 and a molecular weight of approximately 167.00 g/mol . This organic acid contains multiple functional groups that contribute to its chemical versatility: a carboxyl group (-COOH), a bromo substituent (-Br), and a methyl group (-CH3).

Structural Identification Parameters

The compound can be identified through various analytical parameters that establish its unique chemical identity. The following table summarizes the key identification markers:

ParameterValue
Molecular FormulaC4H7BrO2
Molecular Weight167.00 g/mol
CAS Registry Number56970-78-6 (racemic mixture)
CAS Registry Number (R-enantiomer)89361-97-7
IUPAC Name3-bromo-2-methylpropanoic acid
InChIInChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyBUPXDXGYFXDDAA-VKHMYHEASA-N
SMILES (R-enantiomer)CC@@HC(=O)O
European Community Number641-710-6, 684-908-8

Table 1: Identification parameters for 3-bromo-2-methylpropanoic acid and its enantiomers

Stereochemical Aspects

The presence of a substituent at the alpha position (C-2) creates a stereogenic center in the molecule, resulting in two possible enantiomers: (R)-3-bromo-2-methylpropanoic acid and (S)-3-bromo-2-methylpropanoic acid . These enantiomers have identical physical properties but differ in their optical activity and potentially in their biological interactions. The R-enantiomer is specifically cataloged in chemical databases with its own CAS registry number (89361-97-7) .

Physical and Chemical Properties

Physical Characteristics

Based on structural analogs and common patterns among halogenated carboxylic acids, 3-bromo-2-methylpropanoic acid is likely to exhibit the following physical properties:

  • Appearance: Colorless to pale yellow liquid or crystalline solid at room temperature

  • Odor: Characteristic acidic odor, potentially pungent

  • Density: Estimated to be greater than water (>1 g/cm³) due to the presence of bromine

  • Boiling point: Likely above 200°C (under atmospheric pressure)

  • Melting point: Approximately 40-60°C (estimated based on similar structures)

Chemical Reactivity Profile

The reactivity of 3-bromo-2-methylpropanoic acid is governed by its functional groups, primarily the carboxylic acid moiety and the bromine substituent. The compound demonstrates several characteristic reaction pathways:

Carboxylic Acid Reactions

  • Acid-base reactions: Formation of carboxylate salts with bases

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Decarboxylation: Loss of CO2 under specific conditions

  • Reduction: Conversion to corresponding alcohol with reducing agents

Halide-centered Reactions

  • Nucleophilic substitution: Replacement of bromine with various nucleophiles (OH⁻, NH₂⁻, CN⁻)

  • Elimination: Formation of unsaturated derivatives under basic conditions

  • Metal-catalyzed coupling: Participation in cross-coupling reactions

Solubility Properties

The compound demonstrates differential solubility across various solvents:

Solvent TypeExpected SolubilityRationale
WaterModerate to lowDue to polar COOH group but limited by hydrophobic portions
Alcohols (methanol, ethanol)HighHydrogen bonding capability and moderate polarity
EthersModerate to highCompatible polarity
Chlorinated solventsHighSimilar polarity and structural compatibility
HydrocarbonsLowInsufficient polarity match
Basic aqueous solutionsHighForms water-soluble carboxylate salts

Table 2: Predicted solubility behavior of 3-bromo-2-methylpropanoic acid in common solvents

Synthesis and Preparation Methods

Bromination of 2-methylpropanoic Acid

This approach involves the Hell-Volhard-Zelinsky reaction, where 2-methylpropanoic acid undergoes α-bromination using bromine (Br₂) in the presence of catalytic phosphorus (P). The reaction would typically produce a mixture containing both 2-bromo-2-methylpropanoic acid and 3-bromo-2-methylpropanoic acid, requiring separation techniques.

Functional Group Transformation

Starting from 3-hydroxy-2-methylpropanoic acid, treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can substitute the hydroxyl group with bromine.

Carboxylation of Brominated Precursors

Organometallic reactions involving 1-bromo-2-methylpropane derivatives can introduce the carboxyl functionality through carboxylation reactions with CO₂, followed by appropriate workup.

Stereoselective Synthesis Approaches

For preparing specific enantiomers, several strategies can be employed:

  • Resolution of racemic mixtures using chiral bases or acids

  • Enzymatic resolution using stereoselective lipases or esterases

  • Asymmetric synthesis using chiral catalysts or auxiliaries

  • Stereoselective reduction of prochiral precursors

Applications and Significance

Role in Organic Synthesis

3-Bromo-2-methylpropanoic acid serves as a valuable synthetic intermediate due to its bifunctional nature and stereogenic center. Potential applications include:

  • Building block for pharmaceutically active compounds

  • Precursor for modified amino acids and peptides

  • Starting material for heterocyclic compound synthesis

  • Intermediate in natural product synthesis

  • Component in asymmetric synthesis pathways

Chemical Modifications and Derivatives

The compound can undergo various transformations to produce valuable derivatives:

Modification TypeReaction ConditionsResulting DerivativePotential Application
Nucleophilic substitutionAqueous NaOH3-Hydroxy-2-methylpropanoic acidChiral building block
AminationNH₃ or amines3-Amino-2-methylpropanoic acidModified amino acids
EsterificationROH, H⁺ catalyst3-Bromo-2-methylpropanoic estersPharmaceutical intermediates
DehydrohalogenationStrong base (e.g., KOH)2-Methyl-2-propenoic acidPolymer precursor
ReductionLiAlH₄ or NaBH₄3-Bromo-2-methylpropanolChiral alcohols

Table 3: Chemical modifications of 3-bromo-2-methylpropanoic acid and resulting derivatives

Analytical Detection and Characterization

Spectroscopic Identification

Multiple spectroscopic techniques can be employed for the identification and characterization of 3-bromo-2-methylpropanoic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • Methyl group protons (doublet, ~1.2 ppm)

  • Methine proton at C-2 (multiplet, ~2.7-3.0 ppm)

  • Methylene protons adjacent to bromine (doublet of doublets, ~3.4-3.6 ppm)

  • Carboxylic acid proton (broad singlet, ~10-12 ppm)

¹³C NMR would display signals for:

  • Methyl carbon (~15-18 ppm)

  • Methylene carbon bearing bromine (~35-40 ppm)

  • Methine carbon (~40-45 ppm)

  • Carboxyl carbon (~175-180 ppm)

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • O-H stretching (broad, ~3000-2500 cm⁻¹)

  • C=O stretching (~1700-1720 cm⁻¹)

  • C-Br stretching (~550-650 cm⁻¹)

  • C-H stretching (~2900-3000 cm⁻¹)

Mass Spectrometry

Mass spectrometry would reveal characteristic fragmentation patterns including:

  • Molecular ion peaks at m/z 168 and 166 (reflecting bromine isotopes)

  • Loss of bromine (m/z 87)

  • Loss of carboxyl group (m/z 121/123)

  • Further fragmentation of the carbon skeleton

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation and analysis of 3-bromo-2-methylpropanoic acid and its enantiomers. Chiral stationary phases would be particularly valuable for differentiating between the R and S enantiomers.

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